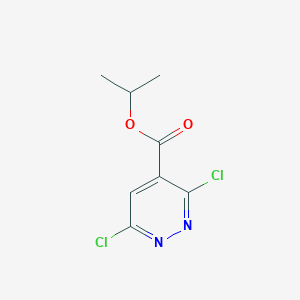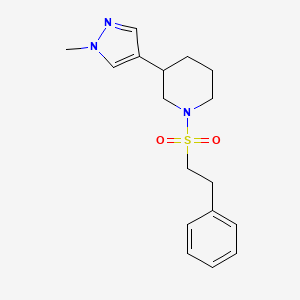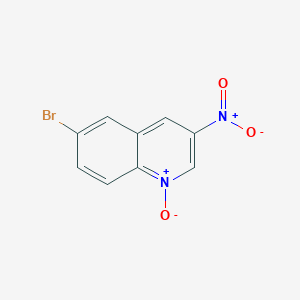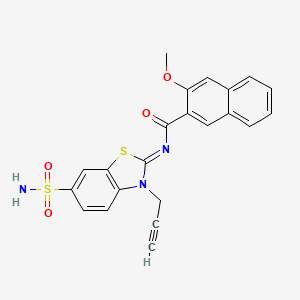![molecular formula C16H23N B2907638 N-Methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287340-37-6](/img/structure/B2907638.png)
N-Methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a chemical compound that belongs to the class of psychoactive substances known as designer drugs. This compound is also known as UR-144 and has been used in scientific research to study its mechanism of action and physiological effects. In
Mechanism of Action
UR-144 binds to the CB1 receptor and activates it, leading to a cascade of downstream effects. The activation of the CB1 receptor results in the release of neurotransmitters such as dopamine, which is responsible for the feelings of euphoria associated with cannabis use. UR-144 also inhibits the reuptake of neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects
UR-144 has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature in animal studies. It also causes the release of stress hormones such as cortisol and adrenaline. UR-144 has been shown to have analgesic and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
UR-144 has several advantages for lab experiments. It is a potent agonist of the CB1 receptor, making it a valuable tool for studying the receptor's function. It is also relatively easy to synthesize, making it readily available for research purposes. However, UR-144 has several limitations, including its potential for abuse and its lack of selectivity for the CB1 receptor. It is also difficult to study the long-term effects of UR-144 due to its short half-life.
Future Directions
There are several future directions for research on UR-144. One area of research is the development of more selective agonists of the CB1 receptor, which could have fewer side effects and be less prone to abuse. Another area of research is the study of the long-term effects of UR-144, which could provide valuable insights into the risks associated with its use. Additionally, there is a need for more research on the potential therapeutic applications of UR-144, such as its use as an analgesic or anti-inflammatory agent.
Conclusion
In conclusion, N-Methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as UR-144, is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects. UR-144 is a potent agonist of the CB1 receptor and has several advantages for lab experiments, including its availability and ease of synthesis. However, UR-144 also has several limitations, including its potential for abuse and lack of selectivity for the CB1 receptor. Future research on UR-144 should focus on developing more selective agonists of the CB1 receptor, studying the long-term effects of UR-144, and exploring its potential therapeutic applications.
Synthesis Methods
UR-144 is synthesized by reacting 1-pentyl-3-(2-iodobenzoyl)indole with cyclohexylamine in the presence of a palladium catalyst. This reaction results in the formation of N-cyclohexyl-N-methyl-3-(2-iodobenzoyl)indole, which is then reacted with 2-isopropylphenylboronic acid in the presence of a palladium catalyst to yield UR-144.
Scientific Research Applications
UR-144 is used in scientific research to study its mechanism of action and physiological effects. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. UR-144 has been shown to have a high affinity for the CB1 receptor, making it a valuable tool for studying the receptor's function.
properties
IUPAC Name |
N-methyl-1-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-12(2)13-6-4-5-7-14(13)16-8-15(9-16,10-16)11-17-3/h4-7,12,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNSQEIYXQDBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C23CC(C2)(C3)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2907555.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2907559.png)

![1-benzyl-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2907562.png)

![4-[(3,4-Dimethoxyphenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2907564.png)
![4-[(E)-(dimethylamino)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2907568.png)
![2-[(3-Bromophenyl)methylamino]butan-1-ol](/img/structure/B2907569.png)
![6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2907572.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2907574.png)


